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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial building block

in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its

unique structural features, including the reactive aldehyde group and the bromine-substituted

pyridine ring, make it a versatile precursor for a wide range of complex molecules. This

technical guide provides a comprehensive overview of the chemical properties, structure, and

key applications of 5-Bromonicotinaldehyde, with a focus on experimental protocols and its

role in the synthesis of biologically active molecules.

Chemical Properties and Structure
5-Bromonicotinaldehyde is a solid at room temperature.[1] Its fundamental chemical and

physical properties are summarized in the table below for easy reference.
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Property Value Reference(s)

Molecular Formula C₆H₄BrNO [1]

Molecular Weight 186.01 g/mol [1]

CAS Number 113118-81-3 [1]

Appearance Solid [1]

Melting Point 98-102 °C [2]

Boiling Point 251.1 °C (Predicted) [2]

Density 1.683 g/cm³ (Predicted) [2]

Solubility
Soluble in organic solvents

such as ethanol and acetone.
[3]

Structure:

The structure of 5-Bromonicotinaldehyde is characterized by a pyridine ring substituted with a

bromine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This

arrangement of functional groups imparts specific reactivity to the molecule, making it a

valuable intermediate in synthetic chemistry.

Identifier String

SMILES O=Cc1cncc(Br)c1

InChI
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-

4H

Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and purity assessment of 5-
Bromonicotinaldehyde. While a complete, assigned spectrum for 5-Bromonicotinaldehyde
is not readily available in the searched literature, typical chemical shifts for similar structures

can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring and the aldehyde proton. The aldehyde proton would appear

significantly downfield.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbon atoms in the

molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic

downfield chemical shift.

Reactivity and Key Reactions
The chemical reactivity of 5-Bromonicotinaldehyde is dominated by the aldehyde functional

group and the carbon-bromine bond on the pyridine ring. These sites allow for a variety of

chemical transformations, making it a versatile synthetic intermediate.

Suzuki Coupling
The bromine atom on the pyridine ring readily participates in palladium-catalyzed cross-

coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming

carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at

the 5-position of the pyridine ring.

Wittig Reaction
The aldehyde group is susceptible to nucleophilic attack and is commonly employed in

olefination reactions like the Wittig reaction. This allows for the conversion of the formyl group

into a carbon-carbon double bond, providing a route to a wide array of vinyl-substituted pyridine

derivatives.

Experimental Protocols
The following are detailed methodologies for key experiments involving 5-
Bromonicotinaldehyde.

Synthesis of 5-Bromonicotinaldehyde
A common method for the preparation of 5-Bromonicotinaldehyde involves the bromination of

nicotinic acid followed by conversion of the resulting 5-bromonicotinic acid to the aldehyde. A

Russian patent describes a method that includes treating nicotinic acid with thionyl chloride at
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75-80°C, followed by bromination at 110-120°C in the presence of a Lewis acid catalyst.[4] The

product is then isolated by adjusting the pH with an inorganic base.[4]

A detailed, generalized laboratory-scale procedure based on the principles of nicotinic acid

bromination is as follows:

Step 1: Synthesis of 5-Bromonicotinic Acid

Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional, as a catalyst).

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture

of nicotinic acid and thionyl chloride is heated.

Bromine is added dropwise to the heated mixture. Powdered iron can be added to improve

the yield.[5]

The reaction mixture is refluxed for several hours.

After cooling, the excess thionyl chloride is carefully removed under reduced pressure.

The residue is neutralized with a suitable base (e.g., sodium hydroxide solution) to

precipitate the 5-bromonicotinic acid.[5]

The solid is collected by filtration, washed with water, and dried.

Step 2: Conversion of 5-Bromonicotinic Acid to 5-Bromonicotinaldehyde

Materials: 5-Bromonicotinic acid, a suitable reducing agent (e.g., lithium aluminum hydride

under controlled conditions or conversion to an acyl chloride followed by reduction).

Procedure (via acyl chloride):

5-Bromonicotinic acid is converted to its corresponding acyl chloride by reacting with

thionyl chloride or oxalyl chloride.
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The resulting 5-bromonicotinoyl chloride is then reduced to 5-Bromonicotinaldehyde
using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

at low temperature to prevent over-reduction to the alcohol.

The reaction is quenched, and the product is extracted with an organic solvent.

The organic layer is dried and the solvent is evaporated to yield 5-
Bromonicotinaldehyde.

Suzuki Coupling of 5-Bromonicotinaldehyde with
Phenylboronic Acid

Materials: 5-Bromonicotinaldehyde, phenylboronic acid, palladium catalyst (e.g.,

Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g.,

toluene/water or dioxane/water).

Procedure:

To a reaction vessel, add 5-Bromonicotinaldehyde, phenylboronic acid (typically 1.1-1.5

equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3

equivalents).

Add the degassed solvent system.

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature

ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or

GC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with water and

an organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-

phenylnicotinaldehyde.
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Wittig Reaction of 5-Bromonicotinaldehyde with
Methyltriphenylphosphonium Bromide

Materials: 5-Bromonicotinaldehyde, methyltriphenylphosphonium bromide, a strong base

(e.g., n-butyllithium or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., THF

or diethyl ether).

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend

methyltriphenylphosphonium bromide in the anhydrous solvent.

Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide

is indicated by a color change (typically to orange or yellow).

Stir the mixture at 0 °C for about 30 minutes, then cool to a lower temperature (e.g., -78

°C).

Add a solution of 5-Bromonicotinaldehyde in the same anhydrous solvent dropwise to

the ylide solution.

Allow the reaction to stir at low temperature for a period, then warm to room temperature

and stir for several hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 5-bromo-3-vinylpyridine.

Applications in Drug Development
5-Bromonicotinaldehyde is a valuable scaffold in the synthesis of kinase inhibitors, which are

a major class of therapeutic agents for cancer and inflammatory diseases. The pyridine core is

a common feature in many kinase inhibitors, and the bromine and aldehyde functionalities of 5-
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Bromonicotinaldehyde provide handles for the introduction of various pharmacophoric

groups.

Role in Kinase Inhibitor Synthesis
Derivatives of 5-Bromonicotinaldehyde are utilized in the synthesis of inhibitors for several

important kinases, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[6][7]

These kinases are key components of signaling pathways that regulate cell growth,

differentiation, and immune responses.[8][9] Dysregulation of these pathways is implicated in

various diseases.

The general strategy involves using the 5-bromonicotinaldehyde core to construct a larger

molecule that can bind to the ATP-binding site of the target kinase, thereby inhibiting its activity.

The bromine atom can be used for cross-coupling reactions to introduce substituents that

interact with specific residues in the kinase active site, while the aldehyde can be modified to

introduce other necessary functional groups.

Below is a logical workflow illustrating the role of 5-Bromonicotinaldehyde in the synthesis of

a generic kinase inhibitor.

5-Bromonicotinaldehyde

Suzuki Coupling
(Arylboronic Acid)

Pd Catalyst

Wittig Reaction
(Phosphonium Ylide)

Strong Base

5-Aryl-nicotinaldehyde
Intermediate

5-Bromo-3-vinylpyridine
Intermediate

Further Functionalization
(e.g., Reductive Amination)

Final Kinase
Inhibitor Scaffold

Click to download full resolution via product page

Workflow for Kinase Inhibitor Synthesis.

Safety and Handling
5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and

causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including

gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work

should be conducted in a well-ventilated fume hood.
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Conclusion
5-Bromonicotinaldehyde is a versatile and valuable reagent in organic synthesis, particularly

for the construction of heterocyclic compounds with potential biological activity. Its well-defined

reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and

efficient assembly of complex molecular architectures. The experimental protocols and

applications outlined in this guide are intended to provide researchers and drug development

professionals with a solid foundation for utilizing this important building block in their synthetic

endeavors. As the demand for novel kinase inhibitors and other targeted therapies continues to

grow, the importance of versatile intermediates like 5-Bromonicotinaldehyde in medicinal

chemistry is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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